Oxalic acid;1-prop-2-ynylpiperidine
Description
Structure
2D Structure
Properties
CAS No. |
88598-21-4 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
oxalic acid;1-prop-2-ynylpiperidine |
InChI |
InChI=1S/C8H13N.C2H2O4/c1-2-6-9-7-4-3-5-8-9;3-1(4)2(5)6/h1H,3-8H2;(H,3,4)(H,5,6) |
InChI Key |
VJSMXZYRRBDQRB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCCCC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Oxalic Acid;1 Prop 2 Ynylpiperidine
Alkylation Approaches for 1-Prop-2-ynylpiperidine Synthesis and Subsequent Salt Formation
The primary route to synthesizing 1-prop-2-ynylpiperidine is through the N-alkylation of piperidine (B6355638). This involves the formation of a carbon-nitrogen bond between the piperidine nitrogen and a propargyl group.
Nucleophilic Substitution Reactions with Propargyl Halides
The most common method for the synthesis of 1-prop-2-ynylpiperidine is the nucleophilic substitution reaction between piperidine and a propargyl halide, typically propargyl bromide. nih.govresearchgate.net In this SN2 reaction, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon atom of the propargyl halide and displacing the halide ion.
A general procedure involves reacting piperidine with propargyl bromide in a suitable solvent. The reaction can be performed by adding propargyl bromide to a solution of piperidine in a solvent like diethyl ether, often starting on an ice bath and then allowing the mixture to stir at room temperature. The acid formed during the reaction (HBr) is neutralized by an excess of the piperidine base or by adding an external base.
This direct alkylation approach is a fundamental and widely applied strategy for creating tertiary propargylamines from secondary amines. nih.gov
Optimization of Reaction Conditions for High Yield and Purity
Achieving high yield and purity in the synthesis of 1-prop-2-ynylpiperidine requires careful optimization of reaction conditions, including the choice of base, solvent, and temperature.
Base and Solvent Systems: The selection of the base and solvent is critical. While piperidine itself can act as the base, adding an inorganic base like potassium carbonate (K2CO3) can improve yields by neutralizing the acid byproduct without consuming the reactant. plos.org Aprotic polar solvents such as acetone or dimethylformamide (DMF) are often effective for SN2 reactions. plos.orgresearchgate.net For instance, reacting a phenol with propargyl bromide in acetone with K2 as the base has been shown to produce good yields. plos.org
Control of Reactant Addition: To prevent side reactions, such as the formation of quaternary ammonium (B1175870) salts from over-alkylation, the alkyl halide can be added slowly to the solution of piperidine. researchgate.net This ensures that the piperidine remains in excess during the reaction. Using a syringe pump for the slow addition of the alkyl halide over several hours is a recommended technique to maintain this stoichiometry and improve the selectivity for the desired monoalkylation product. researchgate.net
Temperature and Reaction Time: The reaction is often initiated at a low temperature (0 °C) and then allowed to proceed at room temperature. Monitoring the reaction's progress helps determine the optimal reaction time, which can range from several hours to overnight. researchgate.net
The following table summarizes optimized conditions found in related alkylation reactions.
| Parameter | Condition | Rationale/Effect | Reference |
|---|---|---|---|
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent facilitates SN2 reaction. | researchgate.net |
| Solvent | Acetone | Effective aprotic polar solvent for SN2 type reactions. | plos.org |
| Base | K2CO3 | Inexpensive base to neutralize acid byproduct, improving yield. | plos.org |
| Reactant Addition | Slow addition of alkyl halide via syringe pump | Minimizes formation of quaternary ammonium salts. | researchgate.net |
| Temperature | 0 °C to Room Temperature | Controls initial reaction rate and allows for completion. |
Salt Formation Methodologies with Oxalic Acid
Once 1-prop-2-ynylpiperidine is synthesized and purified, it is converted to its oxalate (B1200264) salt. Salt formation is a common strategy used to modify the physical properties of a compound, such as its solubility and stability. nih.govacs.org Oxalic acid is a diprotic acid capable of forming salts with basic compounds like tertiary amines. wikipedia.orgmdpi.com
Controlled Crystallization Techniques for Oxalate Salt Derivatization
The formation of the oxalate salt of 1-prop-2-ynylpiperidine is achieved by reacting the amine with oxalic acid, followed by crystallization. The key to obtaining a pure, crystalline salt is controlling the crystallization process. prepchem.com
A typical procedure involves dissolving the amine and oxalic acid in a suitable solvent, often with gentle warming to ensure complete dissolution. prepchem.com The solution is then cooled slowly to allow for the formation of well-defined crystals. prepchem.com In the case of tetrabenazine, another piperidine-containing molecule, single crystals of its oxalate salt were grown from a saturated solution in acetonitrile allowed to evaporate slowly over several weeks in a refrigerator. nih.gov
For amine oxalate salts, the stoichiometry can vary. For example, studies with 9-ethyladenine and oxalic acid have shown the formation of salts with both 1:1 and 2:1 molar ratios of the base to the acid. mdpi.com The specific ratio obtained can depend on the crystallization conditions.
Techniques to induce crystallization if the salt initially forms as an oil or glass include repeatedly dissolving the product in a solvent like dichloromethane or toluene and stripping it on a rotary evaporator. sciencemadness.org
Impact of Solvent Systems on Salt Formation
The choice of solvent is crucial in salt formation and crystallization as it affects both the reaction equilibrium and the solubility of the resulting salt. nih.govweebly.com The solvent can influence whether proton transfer (salt formation) occurs between the acid and the base. nih.gov The polarity of the solvent plays a significant role; for example, some solvents can act as bases themselves and compete with the target amine for the acid. quora.com
For organic salts, solubility is a key factor. nih.govacs.org A common technique is to use a solvent in which the reactants are soluble but the final salt product is less soluble, allowing it to precipitate out of the solution upon formation or cooling. Methanol is a solvent where anhydrous ammonium oxalate can be obtained, though its solubility is not very high. google.com In the case of tetrabenazine oxalate, acetonitrile was found to be a suitable solvent for obtaining a pure crystalline form. nih.gov
The use of solvent-antisolvent mixtures can also be employed to control crystallization. acs.org In this method, the salt is dissolved in a good solvent, and then a second solvent in which the salt is insoluble (an antisolvent) is added to induce precipitation. acs.org
The following table highlights the role of different solvents in related salt formation processes.
| Solvent | Role/Observation | Context | Reference |
|---|---|---|---|
| Water | Can lead to hydrated crystals. | Crystallization of ammonium oxalate. | sciencemadness.orggoogle.com |
| Acetonitrile | Used to grow single crystals of an oxalate salt. | Tetrabenazine oxalate synthesis. | nih.gov |
| Methanol | Can yield practically anhydrous ammonium oxalate. | Ammonium oxalate production. | google.com |
| Ethanol/Ether | Used for recrystallization to obtain pure, nice crystals. | General amine salt purification. | sciencemadness.org |
Derivatization Pathways of the 1-Prop-2-ynylpiperidine Moiety
The 1-prop-2-ynylpiperidine moiety, with its terminal alkyne and tertiary amine functionalities, is a versatile building block for further chemical transformations. The propargyl group is particularly useful for constructing more complex molecular architectures.
The terminal alkyne can undergo a variety of reactions, including:
Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction between the terminal alkyne and an azide (B81097) to form a triazole ring is a highly efficient and widely used transformation.
Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides to form a new carbon-carbon bond.
Mannich-type Reactions: The acidic proton of the terminal alkyne can be involved in reactions with aldehydes and other amines.
Allylation: Propargyl alcohols can be allylated to form 1,5-enynes using catalysts like copper(II) tetrafluoroborate. rsc.org
Intramolecular Friedel-Crafts Alkylation: The propargyl group can participate in intramolecular cyclizations, for instance, to form quinoline derivatives under the action of a Lewis acid. rsc.org
The piperidine nitrogen, although a tertiary amine, can still exhibit reactivity. For example, it can be oxidized or participate in directing the regioselectivity of reactions on the piperidine ring itself. The presence of the propargyl group also allows for the synthesis of novel ionic compounds through further N-alkylation to form quaternary ammonium salts. researchgate.net
Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, broad in scope, and generate minimal byproducts. organic-chemistry.orgchemie-brunschwig.ch This reaction facilitates the joining of molecules with high efficiency and selectivity. chemie-brunschwig.ch The CuAAC reaction specifically involves the [3+2] cycloaddition of a terminal alkyne, such as the one present in 1-prop-2-ynylpiperidine, and an azide to form a stable 1,2,3-triazole ring. organic-chemistry.orgchemie-brunschwig.ch
First described independently by the groups of Meldal and Sharpless, this reaction offers a significant rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition and exhibits exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.govjenabioscience.com The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts, like copper(II) sulfate, in the presence of a reducing agent such as sodium ascorbate. jenabioscience.comnih.govmdpi.com The reaction proceeds under mild, often aqueous conditions, and is tolerant of a wide array of functional groups, making it a powerful tool for bioconjugation and materials science. chemie-brunschwig.chjenabioscience.comnih.govrsc.org
The mechanism of the CuAAC reaction involves the formation of a copper-acetylide intermediate from the terminal alkyne. google.com This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the triazole product and regeneration of the copper(I) catalyst. google.com The use of accelerating ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can further enhance the reaction rate and prevent potential damage to sensitive substrates. chemie-brunschwig.chchemie-brunschwig.ch
Table 1: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description |
| Reactants | Terminal alkyne (e.g., 1-prop-2-ynylpiperidine) and an organic azide. |
| Product | 1,4-disubstituted 1,2,3-triazole. nih.gov |
| Catalyst | Typically a Copper(I) species, often generated from CuSO₄ and a reducing agent like sodium ascorbate. jenabioscience.comnih.gov |
| Regioselectivity | Highly specific for the 1,4-isomer. organic-chemistry.org |
| Reaction Conditions | Mild, often performed at room temperature in aqueous or organic solvents. nih.govmdpi.com |
| Advantages | High yields, broad functional group tolerance, simple workup. organic-chemistry.orgchemie-brunschwig.ch |
Cross-Coupling Reactions Involving the Terminal Alkyne
The terminal alkyne of 1-prop-2-ynylpiperidine is an excellent substrate for various cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The Sonogashira reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many complex molecules, including pharmaceuticals and organic materials. wikipedia.orglibretexts.org
The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org In the palladium cycle, oxidative addition of the aryl or vinyl halide to a palladium(0) complex is followed by transmetalation with a copper-acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The copper cycle facilitates the formation of the reactive copper-acetylide species from the terminal alkyne and the copper(I) salt. wikipedia.org
Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain applications to avoid potential issues with copper toxicity or side reactions. organic-chemistry.orgresearchgate.net These methods often employ more sophisticated palladium catalysts or different reaction conditions to achieve efficient coupling. organic-chemistry.org The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and substrate scope. libretexts.orgresearchgate.net
Table 2: Typical Components of a Sonogashira Cross-Coupling Reaction
| Component | Role | Examples |
| Alkyne | The nucleophilic coupling partner. | 1-prop-2-ynylpiperidine |
| Electrophile | The electrophilic coupling partner. | Aryl or vinyl halides (I, Br, Cl), or triflates. wikipedia.org |
| Palladium Catalyst | The primary catalyst for the cross-coupling cycle. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(PhCN)₂Cl₂]/P(t-Bu)₃. libretexts.orgorganic-chemistry.org |
| Copper Co-catalyst | Facilitates the formation of the copper-acetylide. | CuI. wikipedia.org |
| Base | Neutralizes the HX byproduct and promotes catalyst regeneration. | Amines such as triethylamine, diisopropylamine. organic-chemistry.org |
| Solvent | Provides the reaction medium. | Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene. mdpi.comresearchgate.net |
Mercuration-Demercuration Reactions and C-Nucleophile Interactions
The terminal alkyne of 1-prop-2-ynylpiperidine can also undergo hydration reactions, such as mercuration-demercuration, to form carbonyl compounds. The oxymercuration-demercuration of a terminal alkyne is a two-step process that results in the Markovnikov addition of water across the triple bond, ultimately yielding a ketone. kameton.orgyoutube.com
In the first step, oxymercuration, the alkyne reacts with a mercury(II) salt, such as mercuric acetate or mercuric sulfate, in the presence of water and a strong acid like sulfuric acid. kameton.orgyoutube.commasterorganicchemistry.com This leads to the formation of a cyclic mercurinium ion intermediate. kameton.orgyoutube.com Water then attacks the more substituted carbon of the alkyne, following Markovnikov's rule, leading to the formation of an enol organomercury intermediate. youtube.commasterorganicchemistry.com
The subsequent demercuration step typically occurs in situ under the acidic reaction conditions, without the need for a reducing agent like sodium borohydride which is used for alkenes. kameton.orgmasterorganicchemistry.com The unstable enol rapidly tautomerizes to the more stable keto form, resulting in the final ketone product. youtube.com This method provides a reliable way to synthesize methyl ketones from terminal alkynes. infinitylearn.compearson.com
The terminal alkyne can also be deprotonated with a strong base to form an acetylide anion. This acetylide can then act as a carbon-centered nucleophile, reacting with various electrophiles to form new carbon-carbon bonds. This fundamental reactivity allows for the extension of the carbon chain and the introduction of a wide range of functional groups.
Table 3: Products of Reactions at the Terminal Alkyne
| Reagents | Reaction Type | Product |
| 1. HgSO₄, H₂SO₄, H₂O | Oxymercuration-Demercuration | Ketone (Markovnikov hydration). youtube.cominfinitylearn.com |
| 1. Strong Base (e.g., NaNH₂) 2. Electrophile (e.g., R-X) | Nucleophilic Addition | Substituted Alkyne |
Mechanistic Insights and Reaction Dynamics of Oxalic Acid;1 Prop 2 Ynylpiperidine Systems
Stereochemical Outcomes in Asymmetric Synthesis Involving 1-Prop-2-ynylpiperidine Derivatives
The synthesis of chiral piperidine (B6355638) derivatives is of significant interest due to their prevalence in pharmaceuticals and natural products. nih.gov When considering the stereochemical outcomes in reactions involving derivatives of 1-prop-2-ynylpiperidine, it is essential to examine the principles of asymmetric synthesis.
In the context of nucleophilic substitution at a chiral center, S(_N)2 reactions are known to proceed with an inversion of configuration. numberanalytics.comlibretexts.org If a chiral propargyl halide were to react with piperidine, the resulting 1-prop-2-ynylpiperidine would have the opposite stereochemistry at the chiral carbon. Conversely, S(_N)1 reactions, which proceed through a planar carbocation intermediate, would lead to a racemic mixture of products. numberanalytics.comlibretexts.org
The asymmetric synthesis of propargylamines, a class of compounds structurally related to 1-prop-2-ynylpiperidine, often employs chiral auxiliaries or catalysts to control the stereochemical outcome. nih.gov For instance, the addition of organometallic reagents to chiral N-sulfinylimines derived from aldehydes can produce diastereomerically pure N-sulfinyl propargylamines. nih.gov The stereoselectivity is governed by the facial bias imposed by the chiral sulfinyl group.
Furthermore, chemo-enzymatic methods have emerged as powerful tools for the synthesis of stereoenriched piperidines. nih.gov These methods can involve the use of amine oxidases and ene-imine reductases to achieve high enantio- and regio-selectivity. nih.gov Although specific studies on 1-prop-2-ynylpiperidine may be limited, the principles derived from the synthesis of other chiral piperidines and propargylamines are directly applicable. rsc.orgresearchgate.netresearchgate.net
Table 1: Factors Influencing Stereochemical Outcomes in Propargylamine (B41283) Synthesis
| Factor | Influence on Stereochemistry | Example |
|---|---|---|
| Reaction Mechanism | S(_N)2 leads to inversion of configuration; S(_N)1 leads to racemization. numberanalytics.comlibretexts.org | Reaction of a chiral propargyl halide with piperidine. |
| Chiral Auxiliary | Directs the approach of the nucleophile to one face of the electrophile. nih.gov | Use of Ellman's chiral sulfinamide in the synthesis of N-sulfinyl propargylamines. nih.gov |
| Chiral Catalyst | Creates a chiral environment that favors the formation of one enantiomer over the other. | Rhodium-catalyzed asymmetric synthesis of allylic fluorides, a related system. rsc.org |
| Enzymatic Catalysis | Provides high enantio- and regio-selectivity through the specific binding of the substrate in the enzyme's active site. nih.gov | Use of amine oxidases and ene-imine reductases for piperidine synthesis. nih.gov |
Kinetic Studies of Salt Formation and Dissociation
The reaction between oxalic acid, a dicarboxylic acid, and 1-prop-2-ynylpiperidine, a tertiary amine, results in the formation of an ammonium (B1175870) oxalate (B1200264) salt. The kinetics of this acid-base neutralization reaction are typically very fast. However, the dissociation of the resulting salt in solution is an equilibrium process that can be studied.
Ammonium oxalate dissociates in water to yield ammonium ions and oxalate ions. gauthmath.com The thermal decomposition of ammonium oxalates has been studied, and it is found to proceed in a stepwise manner, releasing ammonia, carbon dioxide, carbon monoxide, and water at elevated temperatures. scielo.brresearchgate.net While these studies are conducted in the solid state at high temperatures, they provide insight into the stability and decomposition pathways of the salt.
In solution, the kinetics of reactions involving oxalic acid and its ions have been investigated. For instance, the oxidation of oxalic acid by various metal complexes has been shown to follow complex rate laws, often involving pre-equilibrium adduct formation. ias.ac.in The rate of reaction can be influenced by the pH of the solution, as oxalic acid can exist as H(_2)C(_2)O(_4), HC(_2)O(_4), and C(_2)O(_4). ias.ac.in
The formation of the salt between oxalic acid and 1-prop-2-ynylpiperidine can be considered an acid-base reaction where the rate is diffusion-controlled in many solvents. The dissociation of the salt, however, will depend on the solvent's polarity and its ability to solvate the resulting ions. In a polar solvent like water, the salt will be significantly dissociated.
Table 2: General Kinetic Parameters for Related Oxalic Acid Reactions
| Reaction | Kinetic Observation | Significance |
|---|---|---|
| Oxidation of Glucose to Oxalic Acid | Activation energy (Ea) = 45.65 kJ/mol. researchgate.net | Provides a baseline for the energy requirements in reactions involving oxalic acid formation. |
| Thermal Decomposition of Ammonium Oxalate | Begins at low temperatures (around 15°C) and becomes rapid at 215°C. researchgate.net | Indicates the thermal stability of the ammonium oxalate salt structure. |
| Oxidation of Oxalic Acid by Permanganate | The reaction rate is influenced by reactant concentrations and temperature. webassign.net | Demonstrates the complexity of redox reactions involving the oxalate ion. |
| Photolysis of Aqueous Oxalate | Dissociation and electron detachment occur upon photo-excitation. rsc.org | Reveals the photochemical reactivity and decomposition pathways of the oxalate ion. |
Role of the Piperidine Ring and Propargyl Moiety in Reaction Pathways
The reactivity of the oxalic acid;1-prop-2-ynylpiperidine system is dictated by the distinct chemical properties of the piperidine ring and the propargyl group.
The Piperidine Ring: The piperidine ring is a saturated heterocycle containing a secondary amine. In the context of 1-prop-2-ynylpiperidine, it is a tertiary amine. The nitrogen atom is nucleophilic and basic due to the presence of a lone pair of electrons. The conformational flexibility of the piperidine ring can also influence reactivity. In nucleophilic substitution reactions, the piperidine nitrogen is the reactive center. nih.gov The ring's steric bulk can also play a role in the reaction rate and selectivity. rsc.org For instance, in reactions with sterically hindered electrophiles, the rate of substitution may be reduced.
The Propargyl Moiety: The propargyl group (–CH(_2)C≡CH) is a versatile functional group. The terminal alkyne has an acidic proton (pKa ≈ 25) that can be removed by a strong base, allowing for further functionalization through reactions like the Sonogashira coupling. The triple bond itself can undergo various addition reactions and can act as a nucleophile in certain contexts. nih.gov The propargyl group is weakly electron-withdrawing, which can influence the basicity of the piperidine nitrogen. researchgate.net
Theoretical and Computational Chemistry Approaches to Oxalic Acid;1 Prop 2 Ynylpiperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods, rooted in quantum mechanics, provide insights into electron distribution, bond strengths, and reaction pathways.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Oxalic acid;1-prop-2-ynylpiperidine, DFT can be employed to determine key properties:
Geometric Optimization: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the ionic pair. This involves finding the minimum energy conformation of the 1-prop-2-ynylpiperidine cation and the oxalate (B1200264) anion, as well as their relative orientation.
Vibrational Frequencies: Calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds.
Reaction Energetics: DFT can be used to calculate the energy changes associated with the formation of the salt from oxalic acid and 1-prop-2-ynylpiperidine. This provides insight into the stability of the compound.
Electronic Properties: Properties such as ionization potential, electron affinity, and the distribution of electron density can be computed. The electron density distribution is crucial for understanding how the molecule will interact with other molecules.
A study on the adsorption of oxalic acid ions on surfaces utilized DFT calculations to support molecular dynamics simulations, highlighting the method's utility in understanding intermolecular interactions. nih.gov
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the molecular orbitals of this compound would reveal important information about its chemical reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of the HOMO and LUMO are critical for predicting reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Electron Density Distribution: MO analysis provides a detailed picture of where electrons are located within the molecule. This is essential for understanding the electrostatic potential and identifying regions that are susceptible to electrophilic or nucleophilic attack.
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide a dynamic view of its behavior.
MD simulations can be used to model the behavior of the ionic pair in different environments, such as in solution or in a crystalline state. This can reveal how the ions interact with each other and with solvent molecules. A study on the adsorption of oxalic acid on rutile surfaces utilized molecular dynamics to analyze the interactions. nih.gov These simulations can also be used to explore the stability of ligand-receptor complexes and identify key binding interactions. mdpi.com
Conformational Analysis and Energy Landscape Mapping
The 1-prop-2-ynylpiperidine cation has a flexible piperidine (B6355638) ring and a rotatable propargyl group. This flexibility means that the cation can exist in multiple conformations.
Conformational Search: Computational methods can be used to systematically explore the different possible conformations of the 1-prop-2-ynylpiperidine cation. This involves rotating bonds and calculating the energy of each resulting structure.
Energy Landscape: The results of a conformational search can be used to create an energy landscape, which is a plot of energy versus the conformational coordinates. This landscape shows the relative energies of the different conformations and the energy barriers between them. The chair conformation is a key aspect of cyclohexane (B81311) ring systems, which is related to the piperidine ring. youtube.com
In Silico Predictions of Compound Activities and Interactions
In silico methods use computer simulations to predict the biological activity of molecules. These methods are often used in drug discovery to screen large libraries of compounds for potential drug candidates. For this compound, in silico methods could be used to predict its potential biological targets and to design new molecules with improved activity.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of new, untested compounds.
Advanced Research Applications of Oxalic Acid;1 Prop 2 Ynylpiperidine in Chemical Science
Catalysis and Ligand Design
The structural features of 1-prop-2-ynylpiperidine make it a promising scaffold for the development of novel ligands and catalysts. The nitrogen atom within the piperidine (B6355638) ring can coordinate to metal centers, while the propargyl group offers a site for further functionalization.
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. While 1-prop-2-ynylpiperidine itself is achiral, it can be readily converted into chiral derivatives to serve as ligands in asymmetric catalysis.
The introduction of chirality can be achieved by several methods, such as substitution on the piperidine ring to create stereogenic centers. For example, chiral auxiliaries could be attached to the piperidine ring, or the ring itself could be synthesized from chiral precursors. These chiral derivatives can then be used as ligands for transition metals in a variety of asymmetric transformations. The development of chiral guanidines and their derivatives as powerful organocatalysts highlights the potential of nitrogen-containing chiral molecules in asymmetric synthesis. rsc.org Similarly, chiral pyridine (B92270) prolinol derivatives have been successfully used in the enantioselective reduction of ketones and the addition of diethylzinc (B1219324) to aldehydes. researchgate.net
Table 1: Potential Asymmetric Reactions Using Chiral 1-Prop-2-ynylpiperidine Derivatives
| Asymmetric Reaction | Metal Catalyst | Role of Chiral Ligand |
|---|---|---|
| Hydrogenation | Rhodium, Ruthenium | Induce enantioselectivity in the reduction of C=C and C=O bonds. |
| Hydrosilylation | Platinum, Rhodium | Control the stereochemistry of Si-H bond addition to unsaturated substrates. |
| Aldol Reactions | Zinc, Copper | Form chiral beta-hydroxy carbonyl compounds with high enantiopurity. |
Detailed research findings would involve the synthesis of specific chiral derivatives of 1-prop-2-ynylpiperidine and testing their efficacy in these catalytic reactions. The steric and electronic properties of the ligand would be systematically varied to optimize enantioselectivity.
The ability of 1-prop-2-ynylpiperidine to act as a ligand for metal ions is fundamental to its potential use in catalysis. The nitrogen atom is a Lewis base and can donate its lone pair of electrons to a metal center. The alkyne group can also participate in coordination through its π-system.
Metal complexation studies would involve reacting 1-prop-2-ynylpiperidine with various metal salts (e.g., of nickel, palladium, platinum, copper, gold) and characterizing the resulting coordination complexes. Techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy would be employed to determine the structure, bonding, and stability of these complexes. For instance, diimine ligands have been complexed with Ni(II) to create catalysts for olefin oligomerization. rsc.org Understanding these fundamental coordination properties is a prerequisite for designing effective catalytic systems.
Functional Material Synthesis
The unique chemical handles of 1-prop-2-ynylpiperidine make it a valuable monomer or functionalizing agent in the synthesis of advanced materials.
The terminal alkyne of the propargyl group is a highly versatile functional group for polymerization reactions. One of the most prominent applications is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific linking of 1-prop-2-ynylpiperidine to polymer backbones containing azide (B81097) groups, or for the polymerization with multi-azide monomers to form highly cross-linked polymers.
These resulting polymers, bearing piperidine moieties, could have interesting properties, such as pH-responsiveness or the ability to chelate metal ions. For example, a polyoxalate polymer has been synthesized and shown to effectively uptake heavy metal ions like Pb(II), Cd(II), and Hg(II). researchgate.net
Table 2: Polymerization Methods Involving 1-Prop-2-ynylpiperidine
| Polymerization Technique | Reactive Group | Resulting Polymer Type | Potential Application |
|---|---|---|---|
| Click Chemistry (CuAAC) | Terminal Alkyne | Triazole-containing polymers | Drug delivery, coatings |
| Alkyne Metathesis | Terminal Alkyne | Polyacetylenes | Conductive polymers, sensors |
The propargyl group of 1-prop-2-ynylpiperidine provides a covalent attachment point to the surface of various nanomaterials. For instance, nanoparticles (e.g., gold, silica, iron oxide) can be functionalized with azide groups and then reacted with 1-prop-2-ynylpiperidine via CuAAC.
This surface modification can impart new properties to the nanomaterials. The piperidine units can alter the solubility of the nanoparticles, provide sites for further chemical reactions, or introduce a basic character to the surface. Such functionalized nanomaterials could find use in catalysis, bio-imaging, and drug delivery.
Organic Synthesis Building Block Utility
Beyond its use in catalysis and materials science, 1-prop-2-ynylpiperidine is a useful building block for the synthesis of more complex organic molecules. It contains two key reactive sites: the nucleophilic nitrogen and the terminal alkyne.
The alkyne can undergo a wide range of transformations, including:
Sonogashira coupling: to form substituted alkynes.
Mannich reactions: to yield propargylamines.
Cycloaddition reactions: such as the aforementioned CuAAC.
Hydration: to produce ketones.
The piperidine nitrogen can be quaternized to form ionic liquids or phase-transfer catalysts. The combination of these reactive sites allows for the construction of diverse molecular architectures. The use of functionalized building blocks is a powerful strategy in organic synthesis, as demonstrated by the use of cyclopropyl (B3062369) building blocks in domino Heck-Diels-Alder reactions. researchgate.net
Table 3: Key Chemical Transformations of 1-Prop-2-ynylpiperidine
| Reagent/Reaction Type | Reactive Site | Product Class |
|---|---|---|
| Azide (CuAAC) | Alkyne | 1,2,3-Triazole |
| Aryl Halide (Sonogashira) | Alkyne | Aryl-substituted alkyne |
| Alkyl Halide | Nitrogen | Quaternary ammonium (B1175870) salt |
Scaffold Construction for Complex Molecules
The 1-prop-2-ynylpiperidine framework is a highly valued scaffold in the synthesis of diverse and complex molecules, particularly nitrogen-containing heterocycles. researchgate.netacs.orgrsc.org Its inherent structural features allow it to serve as a key starting material or intermediate for the generation of a multitude of more elaborate chemical entities. Propargylamines, such as 1-prop-2-ynylpiperidine, are recognized as crucial precursors for a variety of physiologically active substances. researchgate.net
The reactivity of the alkyne and the amine functionalities can be selectively harnessed to build molecular complexity in a controlled manner. Researchers have extensively used propargylamine (B41283) scaffolds to access a range of heterocyclic systems that form the core of many pharmaceutical agents and natural products. researchgate.netmdpi.com
| Heterocyclic System | Synthetic Approach | Significance |
| Pyrroles | Cyclization/Annulation Reactions | Core of many natural products and pharmaceuticals. |
| Quinolines | Palladium-catalyzed cyclization | Important in medicinal chemistry. mdpi.com |
| Oxazolidinones | Cyclization Reactions | Class of antibiotics. researchgate.net |
| Indolizines | Cycloaddition Reactions | Found in various alkaloids. researchgate.net |
| Pyridines | Cyclization/Annulation Reactions | Prevalent in numerous bioactive compounds. acs.org |
This table illustrates the utility of the propargylamine scaffold, a core component of Oxalic acid;1-prop-2-ynylpiperidine, in constructing various heterocyclic molecules.
Diverse Chemical Transformations
The 1-prop-2-ynylpiperidine moiety can undergo a rich variety of chemical transformations, making it a dynamic tool for synthetic chemists. acs.orgmdpi.com The presence of both a nucleophilic amine and a reactive alkyne group within the same molecule allows for a broad spectrum of reactions. mdpi.com
One of the most fundamental transformations is the A³ coupling (aldehyde-alkyne-amine), a multi-component reaction that is a cornerstone for propargylamine synthesis. rsc.org Beyond its synthesis, the 1-prop-2-ynylpiperidine scaffold can participate in numerous subsequent reactions. The terminal alkyne is particularly versatile, engaging in reactions such as:
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, a common linkage in medicinal chemistry and materials science.
Sonogashira Coupling: This cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of the piperidine derivative and aryl or vinyl halides, significantly increasing molecular complexity. wikipedia.org
Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions to construct carbocyclic and heterocyclic rings. mdpi.com
Isomerization: Under basic conditions, the propargylamine can isomerize to form functionalized 1-azadienes, which are themselves valuable synthetic intermediates for [4+2] cycloadditions. mdpi.com
The amine part of the molecule is also reactive, capable of undergoing nucleophilic additions and acting as a directing group in certain transformations. mdpi.com The reaction with oxalic acid to form the corresponding oxalate (B1200264) salt is a simple acid-base reaction that can be used to isolate and purify the amine. sciencemadness.org
| Transformation Type | Reacting Moiety | Product Class |
| A³ Coupling | Aldehyde, Amine, Alkyne | Propargylamines |
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Alkynes |
| Cycloaddition | Alkyne | Heterocycles/Carbocycles |
| Isomerization | Propargylamine | 1-Azadienes |
| Salt Formation | Amine | Oxalate Salt |
This table summarizes some of the key chemical transformations involving the 1-prop-2-ynylpiperidine moiety.
Investigation of Bioactive Scaffolds Derived from 1 Prop 2 Ynylpiperidine Oxalate in Pre Clinical Chemical Biology
Design and Synthesis of Derivatives for Biological Evaluation
The design of derivatives based on the 1-prop-2-ynylpiperidine scaffold is guided by structure-activity relationship (SAR) studies aimed at enhancing biological efficacy and selectivity. The synthesis of such derivatives typically involves established organic chemistry reactions. The core structure, 1-prop-2-ynylpiperidine, can be synthesized through the N-alkylation of piperidine (B6355638) with a propargyl halide, such as propargyl bromide or chloride, in the presence of a base.
Further derivatization can be achieved through several strategies:
Modification of the Propargyl Group: The terminal alkyne of the propargyl group is a versatile functional handle for various chemical transformations, such as click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce diverse functionalities.
Formation of Salts: The basic nitrogen of the piperidine ring allows for the formation of salts, such as the oxalate (B1200264) salt, which can improve the compound's crystallinity, solubility, and stability for biological testing.
While specific synthesis data for a wide range of 1-prop-2-ynylpiperidine derivatives is not extensively documented in publicly available literature, the general synthetic routes for related piperidine and propargylamine (B41283) derivatives are well-established. biomedpharmajournal.orgnih.govrsc.org For instance, the synthesis of piperidin-4-one derivatives often involves the Mannich reaction, followed by further modifications. biomedpharmajournal.org The synthesis of other N-substituted piperidine derivatives has been achieved through methods like Wittig olefination and nucleophilic substitution. biointerfaceresearch.com
Table 1: Examples of Synthetic Methods for Related Heterocyclic Compounds This table illustrates common synthetic reactions that could be adapted for the synthesis of 1-prop-2-ynylpiperidine derivatives, based on literature for similar compounds.
| Reaction Type | Starting Materials Example | Product Type Example | Reference |
| Mannich Reaction | Ethyl methyl ketone, Benzaldehyde, Ammonium (B1175870) acetate | 2,6-diaryl-3-methyl-4-piperidones | biomedpharmajournal.org |
| N-Alkylation | Piperidine, Propargyl bromide | 1-Prop-2-ynylpiperidine | General Knowledge |
| Wittig Olefination | Phosphonium ylide, Aldehyde/Ketone | Alkenes for further derivatization | biointerfaceresearch.com |
| Nucleophilic Substitution | Piperidine derivative, Alkyl halide | N-alkylated piperidine derivatives | biointerfaceresearch.com |
Exploration of Neuroprotective Potentials
The propargylamine moiety is a key pharmacophore in several neuroprotective drugs, most notably monoamine oxidase (MAO) inhibitors like selegiline (B1681611) and rasagiline (B1678815), which are used in the management of Parkinson's disease. nih.govnih.gov This has prompted investigations into the neuroprotective potential of other propargylamine-containing compounds, including those with a piperidine scaffold.
Pre-clinical Models for Neurodegenerative Conditions
The evaluation of neuroprotective agents relies on a variety of pre-clinical models that mimic the pathological processes of neurodegenerative diseases. mdpi.com These models are crucial for assessing the efficacy of compounds like 1-prop-2-ynylpiperidine derivatives before they can be considered for clinical trials.
Commonly used pre-clinical models include:
In Vitro Cell-Based Assays:
Neuronal Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are frequently used. nih.govnih.gov These cells can be treated with neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 6-hydroxydopamine (6-OHDA), or amyloid-beta peptides to induce cell death, and the ability of the test compound to prevent this toxicity is measured. nih.govmdpi.com
Primary Neuronal Cultures: Neurons isolated from specific brain regions of rodents provide a more physiologically relevant model.
In Vivo Animal Models:
MPTP-Induced Parkinson's Disease Model: In mice, MPTP is metabolized to the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. nih.gov The protective effects of a compound can be assessed by measuring motor function (e.g., rotarod test) and quantifying the survival of dopaminergic neurons. nih.gov
Global Ischemia Models: In gerbils, transient occlusion of the carotid arteries can induce delayed neuronal death in the hippocampus, a model relevant for studying ischemic brain injury. nih.gov
Transgenic Models: Genetically modified animals that express mutant proteins associated with diseases like Alzheimer's or Huntington's disease are also employed. mdpi.com
Studies on piperine, a piperidine-containing natural product, have demonstrated its neuroprotective effects in an MPTP-induced mouse model of Parkinson's disease, suggesting the potential of the piperidine scaffold in this context. nih.gov
Mechanism of Action at the Molecular Level
The neuroprotective effects of propargylamines are often multi-faceted, extending beyond their classical role as MAO inhibitors. nih.govnih.gov While the irreversible inhibition of MAO-B by the propargylamine group can reduce the oxidative stress generated by the breakdown of dopamine, other mechanisms are also at play.
Key molecular mechanisms associated with propargylamine-based neuroprotection include:
Anti-apoptotic Activity: Propargylamines like rasagiline have been shown to prevent the mitochondrial permeability transition, which is a key event in the apoptotic cascade. nih.gov This involves stabilizing the mitochondrial membrane potential, preventing the release of cytochrome c, and inhibiting the activation of caspases. nih.gov
Induction of Pro-survival Genes: These compounds can upregulate the expression of anti-apoptotic proteins such as Bcl-2 and neurotrophic factors like glial cell line-derived neurotrophic factor (GDNF). nih.govnih.gov This is often mediated through the activation of pro-survival signaling pathways like ERK-NF-κB. nih.gov
Reduction of Oxidative Stress: By inhibiting MAO-B, propargylamines decrease the production of reactive oxygen species (ROS). Furthermore, long-term administration has been shown to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov
Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegenerative diseases. Piperine has been shown to reduce the activation of microglia and the expression of pro-inflammatory cytokines like IL-1β in the brain. nih.gov
Antimicrobial Activity Studies in Vitro
The piperidine scaffold is present in various natural and synthetic compounds with antimicrobial properties. tandfonline.comacademicjournals.orgbiomedpharmajournal.org This has led to the investigation of 1-prop-2-ynylpiperidine derivatives for their potential as novel antimicrobial agents.
Efficacy Against Bacterial and Fungal Strains
The antimicrobial efficacy of novel compounds is typically assessed in vitro using standardized methods such as the broth microdilution or disk diffusion assays. biointerfaceresearch.comnih.gov These methods determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Studies on various piperidine derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. tandfonline.comacademicjournals.orgbiomedpharmajournal.org
Table 2: In Vitro Antimicrobial Activity of Selected Piperidine Derivatives This table presents a summary of the antimicrobial activity of various piperidine derivatives against representative microbial strains, as reported in the literature. Note that data for 1-prop-2-ynylpiperidine itself is limited.
| Compound Class | Test Organism | Activity/MIC | Reference |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Staphylococcus aureus | MIC: 32–128 µg/ml | tandfonline.comnih.gov |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Candida albicans | MIC: 32–64 µg/ml | tandfonline.comnih.gov |
| 2,6-diaryl-3-methyl-4-piperidones | Various bacterial strains | Good activity compared to ampicillin | biomedpharmajournal.org |
| Thiosemicarbazone derivatives of piperidin-4-one | Various fungal strains | Significant activity compared to terbinafine | biomedpharmajournal.org |
| Novel synthesized piperidine derivatives | Staphylococcus aureus | Active | biointerfaceresearch.comresearchgate.net |
| Novel synthesized piperidine derivatives | Escherichia coli | Active | biointerfaceresearch.comresearchgate.net |
| Naphthoxypropargyl piperidols | Mycobacterium B5, Staphylococcus aureus 9, Candida albicans | High activity | lifesciencesite.com |
One study noted that while the initial 1-methylpiperidine-4-one and 1-(prop-2-inyl)naphthalene showed activity against only two tested strains, their derivatives displayed a broader spectrum of inhibition. lifesciencesite.com This highlights the importance of chemical modification to optimize the antimicrobial profile of the 1-prop-2-ynylpiperidine scaffold. Generally, many piperidine derivatives show greater activity against Gram-positive bacteria and fungi compared to Gram-negative bacteria, which may be due to differences in the cell wall and membrane structures. tandfonline.com
Proposed Mechanisms of Microbial Membrane Disruption
While the precise mechanism of antimicrobial action for 1-prop-2-ynylpiperidine derivatives is not fully elucidated, the cationic and lipophilic nature of many piperidine compounds suggests that the microbial membrane is a likely target. Disruption of the cell membrane is a common mechanism for many antimicrobial agents.
Proposed mechanisms include:
Electrostatic Interactions: The positively charged nitrogen atom in the piperidine ring (at physiological pH) can interact with the negatively charged components of microbial membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This initial binding concentrates the compound at the cell surface.
Hydrophobic Interactions: The hydrophobic portions of the molecule can then insert into the lipid bilayer of the cell membrane. This insertion can disrupt the packing of the lipid acyl chains, leading to a loss of membrane integrity.
Pore Formation: The accumulation and aggregation of these molecules within the membrane can lead to the formation of pores or channels. This results in the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids, ultimately leading to cell death.
Inhibition of Cellular Enzymes: Besides membrane disruption, some piperidine derivatives may also exert their antimicrobial effects by inhibiting essential microbial enzymes.
Analgesic and Anti-inflammatory Properties in Chemical Biology Research
Pre-clinical Assessments of Pain and Inflammation Pathways
Information not available.
Receptor and Enzyme Interaction Profiling
Ligand Binding Studies
Information not available.
Enzyme Inhibition Assays
Information not available.
Advanced Spectroscopic and Analytical Methodologies for Oxalic Acid;1 Prop 2 Ynylpiperidine Research
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of Oxalic acid;1-prop-2-ynylpiperidine. It provides the high-accuracy mass measurement required to determine the elemental composition of the molecular ion and its fragments, thereby confirming the compound's identity.
In a typical analysis, the salt would be introduced into the mass spectrometer using a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the protonated 1-prop-2-ynylpiperidine cation ([C8H14N]+) and the oxalate (B1200264) anion ([C2HO4]- or [C2O4]2-). The high-resolution measurement of the cation's mass would allow for the unambiguous determination of its elemental formula.
Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the 1-prop-2-ynylpiperidine cation. This process helps to piece together the molecular structure by analyzing the resulting fragment ions. The fragmentation pattern would be characteristic of the N-propargylpiperidine structure.
Expected Fragmentation Pattern in High-Resolution Mass Spectrometry:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |
| 124.1121 ([C8H14N]+) | 123.1048 | Loss of a hydrogen atom |
| 122.0971 | Loss of two hydrogen atoms | |
| 96.0808 | Loss of the propargyl group (C3H3) | |
| 82.0651 | Piperidine (B6355638) ring fragment | |
| 42.0338 | Various smaller fragments |
Data is inferred from typical fragmentation of similar compounds and the known mass of 1-prop-2-ynylpiperidine. nih.gov
For the oxalate portion, in negative ion mode, one would expect to observe the oxalate anion. Fragmentation would likely lead to the loss of carbon dioxide. A liquid chromatography-mass spectrometry (LC-MS/MS) method would be suitable for the analysis of the oxalate anion in complex matrices. tandfonline.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the molecule's connectivity and conformation.
In the ¹H NMR spectrum, the formation of the salt would lead to a downfield shift of the protons on the carbons adjacent to the nitrogen atom in the piperidine ring, due to the positive charge on the nitrogen. The protons of the propargyl group would also exhibit characteristic signals.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the 1-prop-2-ynylpiperidine cation and a signal for the carboxylate carbons of the oxalate anion. The chemical shifts would be indicative of the electronic environment of each carbon.
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the 1-prop-2-ynylpiperidinium cation.
Predicted NMR Chemical Shifts for the 1-prop-2-ynylpiperidinium Cation:
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Protons on Cα of piperidine ring | ~3.0 - 3.5 | ~50 - 55 |
| Protons on Cβ of piperidine ring | ~1.7 - 2.0 | ~23 - 27 |
| Protons on Cγ of piperidine ring | ~1.5 - 1.8 | ~21 - 25 |
| Methylene (B1212753) protons of propargyl group | ~3.5 - 4.0 | ~45 - 50 |
| Acetylenic proton of propargyl group | ~2.5 - 3.0 | ~75 - 80 (quaternary C), ~70-75 (CH) |
| Carboxylate carbons of oxalate | N/A | ~160 - 170 |
Chemical shifts are approximate and can be influenced by solvent and concentration. rsc.orgresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive determination of the three-dimensional structure of a crystalline solid. For this compound, this technique would reveal the precise arrangement of the 1-prop-2-ynylpiperidinium cations and oxalate anions in the crystal lattice.
The analysis would confirm the ionic nature of the compound and provide detailed information on bond lengths, bond angles, and torsion angles. A key feature of the crystal structure would be the extensive network of hydrogen bonds between the protonated nitrogen of the piperidinium (B107235) cation (and potentially other C-H donors) and the oxygen atoms of the oxalate anion. These interactions are crucial in stabilizing the crystal packing.
While a crystal structure for the specific title compound is not available, data from other organic oxalate salts can provide insight into the expected crystallographic parameters.
Typical Crystallographic Data for an Organic Oxalate Salt:
| Parameter | Example Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/n, P-1, or similar |
| a (Å) | 7 - 10 |
| b (Å) | 8 - 12 |
| c (Å) | 9 - 16 |
| α (°) | 90 (or near 90) |
| β (°) | 95 - 115 |
| γ (°) | 90 (or near 90) |
| Z (formula units per cell) | 2 or 4 |
Data is generalized from known structures of aminopyridinium and imidazolium oxalate salts. core.ac.ukjournalspress.comresearchgate.net The anhydrous forms of oxalic acid itself crystallize in orthorhombic and monoclinic systems. quora.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
For this compound, the IR and Raman spectra would display bands corresponding to the vibrations of both the organic cation and the oxalate anion. The spectrum of the 1-prop-2-ynylpiperidine moiety would be characterized by C-H stretching vibrations of the piperidine ring and the propargyl group, as well as a distinctive C≡C stretching vibration for the alkyne. The formation of the ammonium (B1175870) salt would also be evident from the presence of a broad N+-H stretching band.
The oxalate anion would exhibit strong bands corresponding to the symmetric and asymmetric stretching of the C=O and C-O bonds of the carboxylate groups.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N+-H (piperidinium) | Stretching | 2400 - 2800 (broad) | IR |
| C-H (alkane/alkyne) | Stretching | 2850 - 3000, ~3300 | IR, Raman |
| C≡C (alkyne) | Stretching | 2100 - 2150 | IR, Raman |
| C=O (carboxylate) | Asymmetric Stretching | 1650 - 1700 | IR, Raman |
| C-O (carboxylate) | Symmetric Stretching | 1300 - 1400 | IR, Raman |
| C-N (amine) | Stretching | 1100 - 1250 | IR |
Data is based on characteristic vibrational frequencies for these functional groups. surrey.ac.uksurrey.ac.ukresearchgate.netresearchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, or impurities.
High-performance liquid chromatography (HPLC) is the most common method for determining the purity of non-volatile organic salts. Given the ionic nature of the compound, reversed-phase HPLC with an ion-pairing agent would be a suitable approach. Alternatively, hydrophilic interaction liquid chromatography (HILIC) is well-suited for the separation of polar and ionic compounds. sielc.com
Gas chromatography (GC) could be used to analyze the volatile 1-prop-2-ynylpiperidine base, either before salt formation or after neutralization and extraction of the free base. Oxalic acid itself can be analyzed by GC after derivatization to a more volatile ester form, such as the dimethyl or diethyl ester. nih.govnih.gov
Thin-layer chromatography (TLC) offers a rapid and simple method for monitoring the progress of the salt formation reaction and for preliminary purity checks.
Summary of Chromatographic Methods:
| Technique | Stationary Phase | Mobile Phase/Conditions | Purpose |
| HPLC (Ion-Pair) | C18 | Acetonitrile/Water with an ion-pairing reagent | Purity assessment of the salt |
| HPLC (HILIC) | Silica-based with polar functional groups | Acetonitrile/Aqueous buffer | Purity assessment of the salt |
| GC-FID/MS | Capillary column (e.g., DB-5) | Temperature programming | Analysis of free 1-prop-2-ynylpiperidine |
| GC-FID/MS | Capillary column | Temperature programming after esterification | Analysis of oxalic acid |
| TLC | Silica gel | Polar solvent mixture (e.g., Dichloromethane/Methanol) | Reaction monitoring |
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis
The synthesis of propargylamines, including 1-prop-2-ynylpiperidine, is often achieved through the A³ coupling reaction (aldehyde-alkyne-amine). This reaction is particularly well-suited for adaptation to continuous flow processes. nih.gov The integration of flow chemistry offers significant advantages over traditional batch synthesis, including enhanced reaction efficiency, improved safety profiles, and scalability. For the production of the 1-prop-2-ynylpiperidine precursor, flow reactors can offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.govresearchgate.net
Looking forward, the entire process, from the synthesis of 1-prop-2-ynylpiperidine to its subsequent reaction with oxalic acid to form the final salt, could be streamlined into a fully automated, multi-step flow system. scribd.com Automated platforms can facilitate high-throughput screening of reaction conditions and purification, accelerating the optimization of the synthesis of oxalic acid;1-prop-2-ynylpiperidine. researchgate.netnih.gov This approach not only enhances reproducibility but also allows for the rapid generation of analogues for further research.
Table 1: Comparison of Batch vs. Flow Synthesis for Propargylamine (B41283) Production
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Heat & Mass Transfer | Often limited | Highly efficient |
| Scalability | Challenging | Straightforward |
| Safety | Handling of intermediates can be hazardous | Improved safety due to smaller reaction volumes |
| Reproducibility | Can be variable | High |
Development of Novel Catalytic Systems
The synthesis of 1-prop-2-ynylpiperidine is heavily reliant on catalytic processes, with copper and gold-based catalysts being prominent. nih.govrsc.org Future research will likely focus on the development of more efficient, sustainable, and reusable catalytic systems. This includes the exploration of nanocatalysts, such as magnetic nanoparticles, which offer high surface area-to-volume ratios and can be easily recovered and reused, reducing costs and environmental impact. tandfonline.com
The development of catalysts that can operate under milder conditions, such as lower temperatures and in greener solvents like water, is another key area of research. nih.gov For the A³ coupling reaction, dicopper complexes and gold nanoparticles have already shown promise in improving reaction rates and yields. nih.govrsc.org The design of chiral catalysts to produce enantiomerically pure forms of 1-prop-2-ynylpiperidine is also a significant avenue, which would be crucial if the compound is to be explored for pharmaceutical applications.
Table 2: Emerging Catalytic Systems for Propargylamine Synthesis
| Catalyst Type | Key Features | Potential Advantages |
| Magnetic Nanoparticles | Easy separation and recyclability tandfonline.com | Reduced cost, greener process |
| Gold Nanoparticles | High activity and selectivity nih.govnih.gov | Enhanced reaction efficiency |
| Dicopper Complexes | Effective at low catalyst loadings rsc.org | Cost-effective and efficient |
| Chiral Ligand Complexes | Enantioselective synthesis organic-chemistry.org | Access to stereoisomerically pure compounds |
Expansion into Supramolecular Chemistry
The formation of a salt or co-crystal between 1-prop-2-ynylpiperidine and oxalic acid is, in itself, an act of supramolecular chemistry. Oxalic acid is a well-known and versatile co-former in crystal engineering, capable of forming robust hydrogen-bonded networks with amine-containing molecules. mdpi.comnih.govnih.gov This can lead to the formation of stable crystalline structures with tailored physicochemical properties, such as improved solubility and stability. nih.govnih.gov
Future research is expected to delve deeper into the supramolecular assemblies involving this compound. The terminal alkyne group of 1-prop-2-ynylpiperidine offers a unique site for further non-covalent interactions, such as π-stacking or coordination with metal ions. acs.orgnih.gov This could lead to the design of more complex supramolecular architectures, such as metal-organic frameworks (MOFs) or host-guest assemblies, where the this compound salt acts as a building block. acs.orgku.edu Such structures could have applications in areas like gas storage, catalysis, or as functional materials.
Advanced Computational Model Refinements
Computational chemistry is poised to play a pivotal role in accelerating the research and development of this compound. Quantum mechanical calculations and molecular dynamics simulations can provide deep insights into the compound's properties and behavior at the molecular level. rsc.orgnih.gov
Future computational studies are likely to focus on:
Conformational Analysis: Predicting the most stable conformations of the 1-prop-2-ynylpiperidine cation and its interaction with the oxalate (B1200264) anion. rsc.org
Crystal Structure Prediction: Simulating the crystal packing of the salt to understand its polymorphism and predict its physical properties.
Reaction Mechanism Elucidation: Modeling the A³ coupling reaction to optimize catalytic systems and reaction conditions. nih.gov
Structure-Property Relationships: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or physical properties of derivatives. nih.govtandfonline.com
These computational approaches will enable a more rational design of experiments, saving time and resources in the laboratory. rsc.org
Exploration of New Chemical Space for Derivatization
1-prop-2-ynylpiperidine is a versatile building block for the synthesis of a wide array of more complex molecules. nih.govnih.gov The propargyl group is particularly reactive and can participate in a variety of chemical transformations, including cycloaddition reactions, further coupling reactions, and the formation of various heterocyclic systems. researchgate.net
Future research will undoubtedly explore the derivatization of the this compound salt to create novel compounds with unique properties. The piperidine (B6355638) ring itself can be further functionalized, offering another point of diversity. tandfonline.comresearchgate.net By systematically modifying the structure of the 1-prop-2-ynylpiperidine moiety, it will be possible to fine-tune the properties of the resulting oxalic acid salts, opening up new chemical space for applications in medicinal chemistry, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-prop-2-ynylpiperidine derivatives, and how can purity be validated?
- Methodology :
- Synthesis : Use nucleophilic substitution or coupling reactions. For example, react piperidine derivatives with propargyl bromide under inert conditions (e.g., N₂ atmosphere) .
- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization.
- Characterization : Validate purity via HPLC (≥95%) and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS). For new compounds, elemental analysis is essential .
Q. How can oxalic acid’s role in CO₂ electrocatalysis be systematically studied?
- Methodology :
- Experimental Design : Use a copper complex (e.g., [Cu(L)]²⁺) as a catalyst in a divided electrochemical cell with CO₂-saturated aqueous solution. Monitor oxalate formation via ion chromatography or titration .
- Key Parameters : Optimize pH (near-neutral), applied potential (-0.5 V vs. Ag/AgCl), and catalyst loading. Compare Faradaic efficiency (reported up to 42% ) across trials.
Advanced Research Questions
Q. How can contradictory data on oxalic acid’s catalytic formation efficiency be resolved?
- Analysis Framework :
- Variable Comparison : Compare catalyst structure (e.g., ligand geometry), electrolyte composition, and CO₂ partial pressure. For instance, Bouwman et al. (2010) reported 42% efficiency using a Cu complex, but discrepancies may arise from differences in electrode surface area or CO₂ diffusion rates .
- Advanced Characterization : Use in-situ FTIR or XAS to probe intermediate species and confirm reaction pathways. Cross-validate results with isotopic labeling (e.g., CO₂) .
Q. What strategies ensure reproducibility in synthesizing novel piperidine-oxalic acid hybrids?
- Methodology :
- Detailed Protocols : Document reaction stoichiometry, solvent purity, and temperature control (±1°C). For example, esterification of oxalic acid with 1-prop-2-ynylpiperidine requires anhydrous conditions and catalytic H₂SO₄ .
- Data Sharing : Provide supplementary files (e.g., NMR spectra, crystallographic data) in standardized formats, as per Beilstein Journal guidelines .
Safety and Stability
Q. What are the critical safety considerations for handling 1-prop-2-ynylpiperidine derivatives?
- Guidelines :
- Hazard Mitigation : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Piperidine derivatives may exhibit acute toxicity (GHS Category 4) and skin irritation (Category 2) .
- Storage : Store at 2–8°C under argon in amber vials to prevent degradation. Monitor for peroxides if aged .
Data Reporting and Ethics
Q. How should researchers address ethical and reproducibility concerns in publishing data on these compounds?
- Best Practices :
- Ethical Compliance : Adhere to institutional safety protocols and declare conflicts of interest (e.g., funding sources) in the acknowledgments section .
- Reproducibility : Include raw spectral data, chromatograms, and crystallographic CIF files in supplementary materials. For computational studies, provide input files and software versions .
Tables
| Analytical Technique | Application | Key Parameters |
|---|---|---|
| HPLC | Purity assessment of oxalic acid hybrids | Column: C18, mobile phase: 0.1% H₃PO₄/MeOH |
| H NMR | Structural confirmation of piperidines | Solvent: CDCl₃, reference: TMS (0 ppm) |
| HRMS | Molecular weight validation | Ionization: ESI+, resolution: 30,000 FWHM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
